molecular formula C13H8ClNO3 B1581500 4-Chloro-4'-nitrobenzophenone CAS No. 7497-60-1

4-Chloro-4'-nitrobenzophenone

Cat. No. B1581500
CAS RN: 7497-60-1
M. Wt: 261.66 g/mol
InChI Key: CLFRUWPJQKSRRT-UHFFFAOYSA-N
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Description

4-Chloro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It appears as a white to tan powder .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-nitrobenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring. One of these rings carries a nitro group (-NO2), and the other carries a chlorine atom (-Cl) .


Physical And Chemical Properties Analysis

4-Chloro-4’-nitrobenzophenone is a white to tan powder . Its molecular weight is 261.6605 . More specific physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

Crystal Growth and Characterization

  • 4-Chloro-3-nitrobenzophenone (4C3N) has been successfully grown using the vertical Bridgman technique. The grown crystals were analyzed through Powder X-ray diffraction, high-resolution X-ray diffraction, fluorescence spectra, and microhardness measurements. These studies revealed the crystal's mechanical properties and emission peaks at 575 nm, indicating potential applications in optical materials and photonics (Aravinth, Babu, & Ramasamy, 2014).

Optical and Thermal Properties

  • Research on 4C3N crystals grown by the Bridgman technique also delved into their optical properties, including the cutoff wavelength and fluorescence spectra, as well as their thermal properties assessed through thermogravimetric and differential thermal analyses. Such studies are essential for understanding the suitability of these crystals in various technological applications, including lasers and other optical devices (Aravinth, Anandha Babu, & Ramasamy, 2014).

Electromechanical Reduction Study

  • The electrochemical reduction of 4-nitrobenzophenone, closely related to 4-Chloro-4'-nitrobenzophenone, was examined in various pH conditions. This study is significant for understanding the electrochemical behaviors of such compounds, potentially relevant in chemical synthesis and environmental remediation (Laviron, Meunier-Prest, & Lacasse, 1994).

Novel Organic Material

  • The characterization of 4C3N as a novel organic material was explored, focusing on its molecular structure, transmittance, refractive index, and other optical properties. Such studies are crucial for the development of new materials with potential applications in photonics and electronics (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009).

Synthesis and Spectral Characterization

  • Research on the synthesis and spectral characterization of derivatives of 4-Chloro-4'-nitrobenzophenone, such as 4-amino-4'-chlorobenzophenone, provides insights into the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Wang & Huang, 2004).

Environmental Applications

  • The potential of graphene for removing chloro-nitrophenol compounds from aqueous solutions was investigated, highlighting the relevance of 4-Chloro-4'-nitrobenzophenone and its derivatives in environmental remediation and pollution control (Mehrizad & Gharbani, 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

(4-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRUWPJQKSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324395
Record name 4-Chloro-4'-nitrobenzophenone
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Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-nitrobenzophenone

CAS RN

7497-60-1
Record name 4-Chloro-4′-nitrobenzophenone
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name 7497-60-1
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name Methanone, (4-chlorophenyl)(4-nitrophenyl)
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Synthesis routes and methods I

Procedure details

A mixture of (4-chlorophenyl)boronic acid (1.50 g, 9.59 mmol), 4-nitrobenzoyl chloride (1.78 g 9.59 mmol), bis(triphenylphosphine)palladium(II) chloride (0.137 g, 0.192 mmol) and K3PO4 (3.34 g, 19.2 mmol) in toluene (30 mL) was treated as described in WO 2010/015355 to provide the title compound.
Quantity
1.5 g
Type
reactant
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1.78 g
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reactant
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3.34 g
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reactant
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30 mL
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solvent
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0.137 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 21 is repeated in every detail except that a chlorobenzene solution of 4-nitrobenzoic acid is employed in lieu of a benzene solution of 2-chloro-4-nitrobenzoic acid to obtain a 36% yield of 4'-chloro-4-nitrobenzophenone having a melting point equal to 100° C. to 101° C.
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Synthesis routes and methods III

Procedure details

A 2-L 4-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with DCE (480.8 mL), chlorobenzene (1) (90.4 mL, 888.5 mmol) and 4-nitrobenzoylchloride (111.4 g, 600.3 mmol), and the resulting mixture stirred and warmed to 40° C. Aluminum trichloride (97.0 g, 720.4 mmol) was added portionwise over 1 h and then the reaction was heated to 60° C. and stirred for 10 h. The reaction was cooled to 20° C., poured into ice-water (2 L) and stirred for 10 min. The resulting aqueous mixture was extracted with DCM (600 mL×2). The combined organic extracts were was washed with deionized water (1 L×3). The solvent was concentrated at 40° C. to remove DCM and then at 66° C. to yield a pale to slight yellowish solid, which was dissolved in hot EtOH (500 mL) at 76° C., stirred for 30 min, and then gradually cooled to 4° C. over 1 h. The resulting solid was collected by filtration to yield (4-chlorophenyl)(4-nitrophenyl)methanone as a slightly yellowish crystalline solid. (ES, m/z) 262 (M+H)+, 284, 286 (M+Na)+
Name
Quantity
480.8 mL
Type
reactant
Reaction Step One
Quantity
90.4 mL
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reactant
Reaction Step One
Quantity
111.4 g
Type
reactant
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Quantity
97 g
Type
reactant
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[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RB Davis, JD Benigni - The Journal of Organic Chemistry, 1962 - ACS Publications
… The expected azoxy compounds were isolated from the reactions of 4-chloro-4'-nitrobenzophenone, 4methoxy-4'-nitrobenzophenone, and 2-methoxy-4nitrobenzophenone in …
Number of citations: 20 pubs.acs.org
H Wang, L Sun, X Li, J Duan, W Pei - Synthetic Communications, 2011 - Taylor & Francis
Aromatic hydrazones are important intermediates for pesticides cibenzoline and cefxime. The methodology of synthesis of aromatic hydrazone from aromatic ketone and hydrazine …
Number of citations: 7 www.tandfonline.com
RB Davis, LC Pizzini - The Journal of Organic Chemistry, 1960 - ACS Publications
Received March SO, 1960 p-Nitrochloi obenzene and p-nitrobromobenzene react with some arylacetonitriles and potassium hydroxide in methanol to produce3-aryl-5-haloanthranils …
Number of citations: 208 pubs.acs.org
PR Angibaud, MG Venet, W Filliers… - European Journal of …, 2004 - Wiley Online Library
… Starting from 4-chloro-4′-nitrobenzophenone (7), we first protected the carbonyl moiety by ketalization, then treated it with 3-chlorobenzyl cyanide to provide the 1,2-benzisoxazole 9, …
J Brześkiewicz, R Loska… - The Journal of Organic …, 2018 - ACS Publications
Readily available α,α-dichlorotoluenes enter a vicarious nucleophilic substitution (VNS) reaction with electron-deficient arenes to give α-chlorobenzylated nitrobenzenes, as well as six- …
Number of citations: 20 pubs.acs.org
G Zheng, P Wang, M Cai - Chinese Journal of Chemistry, 2009 - Wiley Online Library
A variety of biaryl ketones can be conveniently synthesized in good to high yields via the first heterogeneous carbonylative Suzuki coupling of arylboronic acids with aryl iodides under …
Number of citations: 28 onlinelibrary.wiley.com
BH Chase, DH Hey - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
A study has been made of the formation of ester acid chlorides derived from 1-methyl hydrogen 4-nitrophthalate, 1-methyl and 2-methyl hydrogen 3-nitrophthalateJ and the acid methyl …
Number of citations: 0 pubs.rsc.org
M Makosza, M Jagusztyn-Grochowska, M Ludwikow… - Tetrahedron, 1974 - Elsevier
… with 4-chloro 4’-nitrobenzophenone … 2 - chloro - 5 - nitro - and 4 chloro - 4’ - nitrobenzophenone … that piperidine selectively replaces the chlorine atom in 4-chloro 4-nitrobenzophenone …
Number of citations: 56 www.sciencedirect.com
J Blackwell, WJ Hickinbottom - Journal of the Chemical Society …, 1963 - pubs.rsc.org
… This was oxidised as above to 4-chloro-4'-nitrobenzophenone, m. p. O [2,4-di nitvoPhePz3ll~ydrazone, deep orange plates (from chloroform-ethanol), in. …
Number of citations: 12 pubs.rsc.org
H Zhao, L Yin, M Cai - European Journal of Organic Chemistry, 2013 - Wiley Online Library
The first phosphane‐free, heterogeneous, atom‐efficient cross‐coupling reaction of triarylbismuths and acyl chlorides was achieved in N‐methylpyrrolidone (NMP) with Bu 3 N as the …

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